

Introduction: A Multifaceted Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *ethyl (E)-3-ethoxy-2-methylacrylate*

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Ethyl (E)-3-ethoxy-2-methylacrylate is a specialized α,β -unsaturated ester that serves as a valuable intermediate in advanced organic synthesis. Its unique structure, featuring an electron-donating ethoxy group on the β -carbon and a methyl group on the α -carbon, imparts a distinct reactivity profile that sets it apart from more common acrylate monomers. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this versatile reagent. We will explore the causality behind its chemical behavior, from its synthesis pathways to its role in the creation of complex therapeutic agents.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. **Ethyl (E)-3-ethoxy-2-methylacrylate** is characterized by the following identifiers and physical constants.

Property	Value	Source
IUPAC Name	ethyl (E)-3-ethoxy-2-methylprop-2-enoate	[1]
Synonyms	(E)-Ethyl 3-ethoxy-2-methylacrylate	[1]
CAS Number	1085699-23-5	[1][2]
Molecular Formula	C ₈ H ₁₄ O ₃	[1]
Molecular Weight	158.19 g/mol	[1]
Appearance	Colorless Liquid (predicted)	[3]
Boiling Point	~195 - 196 °C (for the non-methylated analog)	[3][4]
Density	~0.998 g/mL at 25 °C (for the non-methylated analog)	[4]

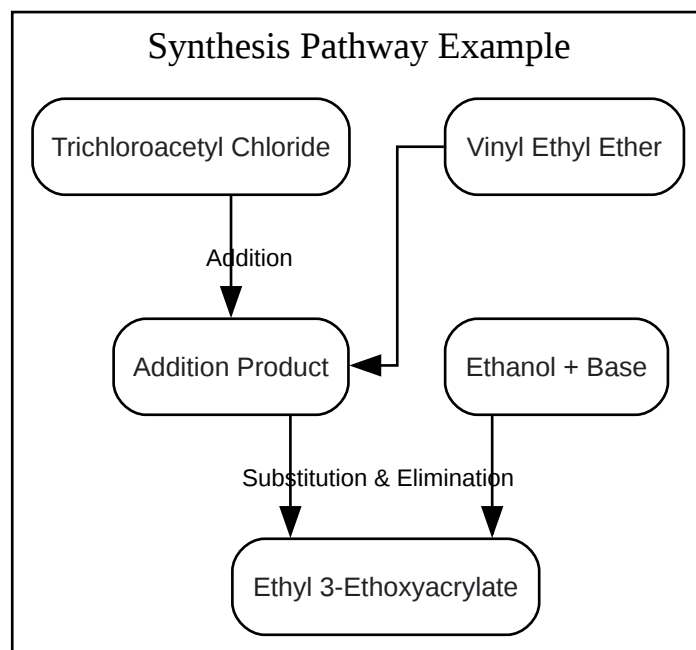
Part 2: Synthesis and Manufacturing Insights

The synthesis of substituted acrylates like **ethyl (E)-3-ethoxy-2-methylacrylate** is a critical aspect of its industrial availability. While multiple routes exist for the parent structure (ethyl 3-ethoxyacrylate), these methodologies form the basis for producing its derivatives. The choice of a synthetic pathway is often a balance between reagent cost, reaction efficiency, and scalability.

A widely recognized method for producing the core ethyl ethoxyacrylate structure involves the reaction of ethyl bromoacetate with triethyl orthoformate.[5][6] This approach leverages the orthoformate as both a reactant and a solvent to introduce the ethoxy group.

Another scalable, patented method involves a multi-step process beginning with the addition of vinyl ethyl ether to trichloroacetyl chloride.[7] The resulting intermediate is then treated with an organic base and ethanol, followed by an acid-catalyzed elimination step to yield the final product. This method is advantageous due to its use of inexpensive starting materials and conditions suitable for industrial production.[7]

A third approach involves the carbonylation of a sodium ethoxide and ethyl acetate mixture, followed by reaction with an ethanolic HCl solution to generate the target acrylate.[8]



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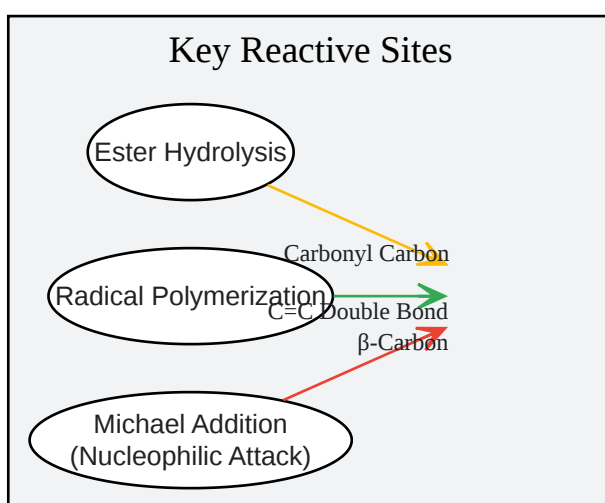
Caption: Generalized workflow for the synthesis of the ethyl ethoxyacrylate core.

Part 3: Chemical Reactivity and Mechanistic Considerations

The reactivity of **ethyl (E)-3-ethoxy-2-methylacrylate** is governed by the interplay of its three key functional groups: the ethyl ester, the carbon-carbon double bond, and the β -ethoxy group.

- Michael Addition: The acrylate system is an excellent Michael acceptor. However, the electron-donating resonance from the β -ethoxy group reduces the electrophilicity of the β -carbon compared to a standard acrylate.[9] This modulation is a key feature, allowing for more controlled conjugate additions with a range of nucleophiles (amines, thiols, carbanions). The α -methyl group provides steric hindrance that can influence the stereochemical outcome of the addition.

- **Polymerization:** Like other acrylates, this molecule can serve as a monomer in radical polymerization processes.[10] The substituents on the double bond will affect the polymerization kinetics and the properties of the resulting polymer, such as its glass transition temperature and solubility.
- **Ester Group Reactions:** The ethyl ester functionality can undergo standard reactions such as hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or transesterification with other alcohols.



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Caption: Key reactive sites on **ethyl (E)-3-ethoxy-2-methylacrylate**.

Part 4: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the structure and purity of **ethyl (E)-3-ethoxy-2-methylacrylate**. The following data represents the expected spectroscopic signature based on its molecular structure.

Technique	Expected Features
^1H NMR	- Ethyl Ester: Quartet (~4.2 ppm, 2H) and Triplet (~1.3 ppm, 3H).- Ethyl Ether: Quartet (~3.9 ppm, 2H) and Triplet (~1.4 ppm, 3H).- Vinyl Proton: Singlet (~7.5 ppm, 1H).- α -Methyl: Singlet (~2.0 ppm, 3H).
^{13}C NMR	- Carbonyl (C=O): ~165-170 ppm.- Alkene Carbons (C=C): ~160 ppm (β -carbon) and ~110 ppm (α -carbon).- Ether/Ester O-CH ₂ : ~60-70 ppm.- Methyl/Ethyl CH ₃ : ~14-20 ppm.
IR Spectroscopy	- C=O Stretch (Ester): Strong absorption at ~1710-1730 cm ⁻¹ .- C=C Stretch (Alkene): Medium absorption at ~1620-1640 cm ⁻¹ .- C-O Stretch (Ester/Ether): Strong absorptions in the 1100-1300 cm ⁻¹ region. [11]
Mass Spec (EI)	- Molecular Ion (M ⁺): Peak at m/z = 158.- Key Fragments: Loss of ethoxy group (m/z = 113), loss of ethyl group (m/z = 129), and other characteristic ester fragmentations.

Standard Protocol for Spectroscopic Analysis

A self-validating protocol for characterization ensures data integrity.

- **Sample Preparation:** Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard for NMR analysis.
- **NMR Spectroscopy:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.
- **IR Spectroscopy:** Place a drop of the neat liquid sample on the diamond crystal of an ATR-FTIR spectrometer and record the spectrum from 4000 to 400 cm⁻¹.[\[12\]](#)

- Mass Spectrometry: Introduce a dilute solution of the sample via GC-MS with an electron ionization (EI) source to obtain the mass spectrum and confirm the molecular weight and fragmentation pattern.[\[12\]](#)

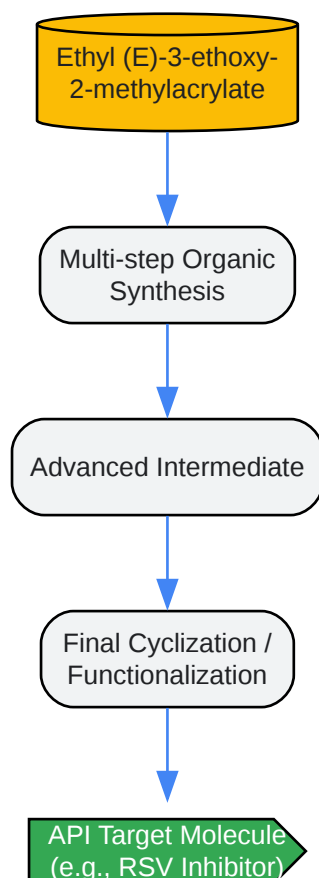
Part 5: Applications in Drug Development and Organic Synthesis

The unique substitution pattern of **ethyl (E)-3-ethoxy-2-methylacrylate** makes it a strategic building block, particularly in pharmaceutical development.

Its most notable application is as a key reagent in the synthesis of potent respiratory syncytial virus (RSV) fusion inhibitors.[\[2\]](#) RSV is a major cause of respiratory illness, especially in young children, and the development of effective antivirals is a critical area of research. In these syntheses, the acrylate moiety is incorporated into a larger heterocyclic framework, forming the core of the active pharmaceutical ingredient (API).

Beyond this specific use, its structural features make it suitable for:

- Complex Molecule Synthesis: As a versatile intermediate for introducing a functionalized three-carbon unit.
- Polymer Chemistry: As a specialty monomer to create polymers with tailored properties, such as specific refractive indices, solubility, or reactivity for cross-linking.[\[10\]](#)

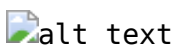


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Caption: Role as a key starting material in a drug development workflow.

Part 6: Safety, Handling, and Storage

As with any reactive chemical, proper handling of **ethyl (E)-3-ethoxy-2-methylacrylate** is paramount for laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

Pictogram	Hazard Class	Hazard Statement
	Acute Toxicity (Oral, Dermal, Inhalation)	H302: Harmful if swallowed[1]H312: Harmful in contact with skin[1]H332: Harmful if inhaled[1]
Skin Irritation	H315: Causes skin irritation[1]	
Eye Irritation	H319: Causes serious eye irritation[1]	
Specific Target Organ Toxicity	H335: May cause respiratory irritation[1]	

Recommended Handling Procedures:

- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][13]
- Avoid Contact: Avoid breathing vapors and prevent contact with skin and eyes.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

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- To cite this document: BenchChem. [Introduction: A Multifaceted Building Block in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024880#ethyl-e-3-ethoxy-2-methylacrylate-chemical-properties]

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